An In-depth Technical Guide to the Synthesis of Silane, 1-cyclohexen-1-yltrimethyl-
An In-depth Technical Guide to the Synthesis of Silane, 1-cyclohexen-1-yltrimethyl-
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the synthetic routes for Silane, 1-cyclohexen-1-yltrimethyl-, a valuable vinylsilane intermediate in organic synthesis. Vinylsilanes are versatile building blocks used in a variety of coupling reactions and for the stereoselective synthesis of complex molecules.[1] This guide details established experimental protocols, presents quantitative data for comparison, and illustrates the synthetic pathways and workflows for clarity.
Overview of Synthetic Strategies
The synthesis of 1-cyclohexen-1-yl(trimethyl)silane, an endocyclic vinylsilane, can be achieved through several strategic approaches. The most common and practical methods start from cyclohexanone, a readily available and inexpensive starting material. Key strategies include:
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Shapiro Reaction of Cyclohexanone Tosylhydrazone: This is a highly effective method for converting a ketone into a vinyllithium species, which is then trapped with an electrophile, such as trimethylsilyl chloride. This route offers excellent regiochemical control, placing the silicon atom directly at the former carbonyl carbon position.
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Silylation of Cyclohexanone Enolates: Ketones can be converted to their corresponding enolates, which can then be silylated. The formation of the trimethylsilyl enol ether of cyclohexanone, (cyclohex-1-en-1-yloxy)trimethylsilane, is a key step in some procedures and a valuable intermediate itself.[2] Subsequent modifications can lead to the desired vinylsilane.[3]
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Hydrosilylation of Alkynes: The addition of a hydrosilane across the triple bond of 1-ethynylcyclohexene is another viable, atom-economical method for preparing vinylsilanes.[1] However, this approach requires a less common starting material.
This guide will focus on the most direct and well-documented method: the synthesis via the tosylhydrazone of cyclohexanone.
Synthesis Pathway via Shapiro Reaction
The conversion of cyclohexanone to 1-cyclohexen-1-yl(trimethyl)silane proceeds in two main steps. First, cyclohexanone is condensed with tosylhydrazine to form the corresponding tosylhydrazone. In the second step, the tosylhydrazone is treated with a strong base (typically an organolithium reagent) to generate a vinyllithium intermediate via the Shapiro reaction. This nucleophilic intermediate is then quenched with trimethylsilyl chloride (TMSCl) to yield the final product.
Caption: Reaction scheme for the synthesis of 1-cyclohexen-1-yl(trimethyl)silane from cyclohexanone.
Experimental Protocols
This section provides detailed methodologies for the synthesis of 1-cyclohexen-1-yl(trimethyl)silane, adapted from established procedures for the preparation of vinylsilanes from ketones.
Step 1: Preparation of Cyclohexanone Tosylhydrazone
Materials:
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Cyclohexanone
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p-Toluenesulfonhydrazide (Tosylhydrazine)
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Methanol or Ethanol
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Concentrated Hydrochloric Acid (catalytic amount)
Procedure:
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In a round-bottom flask, dissolve p-toluenesulfonhydrazide in a minimal amount of warm methanol.
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Add an equimolar amount of cyclohexanone to the solution.
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Add a few drops of concentrated hydrochloric acid to catalyze the reaction.
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Stir the mixture at room temperature. The product, cyclohexanone tosylhydrazone, will precipitate out of the solution as a white solid.
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Allow the reaction to proceed for 1-2 hours to ensure complete formation of the precipitate.
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Collect the solid product by vacuum filtration and wash it with a small amount of cold methanol to remove any unreacted starting materials.
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Dry the product under vacuum to obtain pure cyclohexanone tosylhydrazone. The yield is typically quantitative.
Step 2: Synthesis of 1-cyclohexen-1-yl(trimethyl)silane
Materials:
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Cyclohexanone Tosylhydrazone
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n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)
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Trimethylsilyl chloride (TMSCl), freshly distilled
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Anhydrous tetrahydrofuran (THF) or diethyl ether
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
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Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, a nitrogen inlet, and a thermometer.
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Under a positive pressure of nitrogen, suspend the dried cyclohexanone tosylhydrazone (1.0 equiv) in anhydrous THF.
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Cool the suspension to -78 °C using a dry ice/acetone bath.
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Slowly add n-butyllithium (2.1-2.2 equiv) dropwise via syringe while maintaining the internal temperature below -70 °C. The solution typically turns a deep orange or red color upon addition of the first equivalent of n-BuLi, followed by a color change upon addition of the second equivalent.
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After the addition is complete, remove the cooling bath and allow the reaction mixture to slowly warm to room temperature. The evolution of nitrogen gas will be observed as the dianion decomposes to form the vinyllithium species.
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Stir the reaction mixture at room temperature for 1-2 hours after gas evolution has ceased.
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Cool the resulting vinyllithium solution back down to 0 °C or -78 °C.
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Add freshly distilled trimethylsilyl chloride (1.1-1.2 equiv) dropwise via syringe.
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After the addition, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.
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Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
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Transfer the mixture to a separatory funnel and extract the product with diethyl ether or pentane (3 x volumes).
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Combine the organic layers and wash sequentially with water and brine.
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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The crude product can be purified by fractional distillation under reduced pressure to yield pure 1-cyclohexen-1-yl(trimethyl)silane as a colorless oil.
Data Presentation
The following table summarizes typical reaction parameters for the synthesis of vinylsilanes from ketones, which is the basis for the described protocol.
| Parameter | Value/Condition | Source |
| Starting Material | Cyclohexanone Tosylhydrazone | |
| Base | n-Butyllithium (n-BuLi) | [4] |
| Equivalents of Base | 2.1 - 2.2 | [4] |
| Silylating Agent | Trimethylsilyl chloride (TMSCl) | [5] |
| Solvent | Tetrahydrofuran (THF) | [3] |
| Reaction Temperature | -78 °C to Room Temperature | [3] |
| Typical Yield | 70-90% (Varies with substrate) |
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the experimental procedure for the final silylation step.
Caption: Step-by-step workflow for the synthesis and purification of the target vinylsilane.

